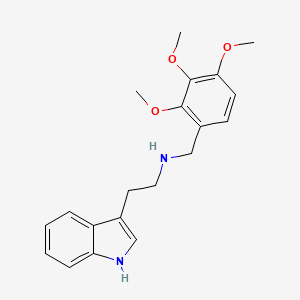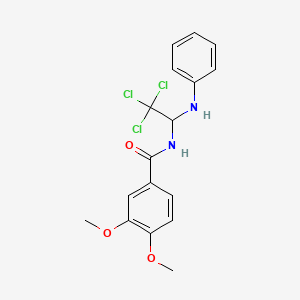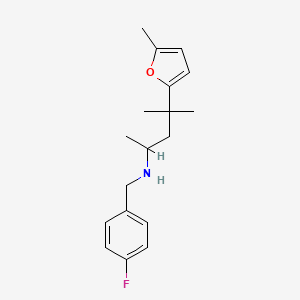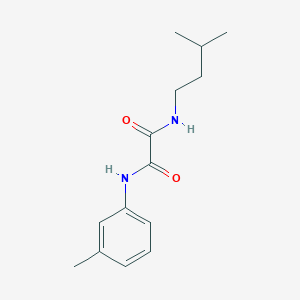
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a trimethoxybenzyl group attached to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethanamine Chain: The ethanamine chain can be introduced through a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Introduction of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated precursors, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Reduced derivatives (e.g., amines)
Substitution: Substituted indole derivatives
科学的研究の応用
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biology: It is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: The compound may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)ethanamine: Lacks the trimethoxybenzyl group, resulting in different pharmacological properties.
N-(2,3,4-trimethoxybenzyl)ethanamine: Lacks the indole ring, leading to distinct chemical reactivity and biological activity.
2-(1H-indol-3-yl)-N-benzyl ethanamine: Contains a benzyl group instead of a trimethoxybenzyl group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of the indole ring and the trimethoxybenzyl group, which imparts unique chemical and biological properties.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-9-8-15(19(24-2)20(18)25-3)12-21-11-10-14-13-22-17-7-5-4-6-16(14)17/h4-9,13,21-22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWHCODWVXPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)
![13-(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)-16,16-dimethyl-12,15-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11,13-heptaen-14-ol](/img/structure/B5229883.png)
![N-[2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5229888.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)

![1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5229924.png)
![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
